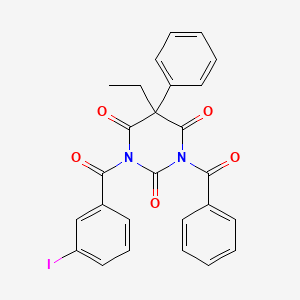
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BIPET, is a pyrimidine derivative that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to have various biochemical and physiological effects. In cancer cells, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to induce G2/M cell cycle arrest and inhibit cell proliferation. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. In bacterial cells, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to disrupt the bacterial cell membrane, leading to cell death.
Advantages and Limitations for Lab Experiments
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields of science. However, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is highly sensitive to light and air, and its stability is affected by pH and temperature. Therefore, special care must be taken during the handling and storage of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Future Directions
There are several future directions for the study of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. In medicinal chemistry, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based derivatives can be synthesized and tested for their anticancer and antibacterial properties. In material science, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs can be further studied for their gas storage and separation properties. In nanotechnology, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be used as a building block for the synthesis of more complex supramolecular structures. Moreover, the mechanism of action of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be further investigated to understand its biochemical and physiological effects.
Synthesis Methods
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the condensation of ethyl acetoacetate, benzoyl chloride, and 3-iodobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of ethyl acetoacetate, benzoyl chloride, and 3-iodobenzoic acid in the presence of sodium hydroxide. The synthesis of 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been achieved using a microwave-assisted method.
Scientific Research Applications
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential applications in various fields of science, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been investigated for its potential use as an antibacterial agent. In material science, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based MOFs have been studied for their gas storage and separation properties. In nanotechnology, 1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of supramolecular structures.
properties
IUPAC Name |
1-benzoyl-5-ethyl-3-(3-iodobenzoyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19IN2O5/c1-2-26(19-13-7-4-8-14-19)23(32)28(21(30)17-10-5-3-6-11-17)25(34)29(24(26)33)22(31)18-12-9-15-20(27)16-18/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJDIROGIKEJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)I)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)
![1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5136294.png)

![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)
![7-(4-acetylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5136311.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)
![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5136372.png)

![5-chloro-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-pyridinamine](/img/structure/B5136385.png)